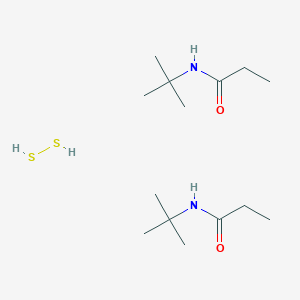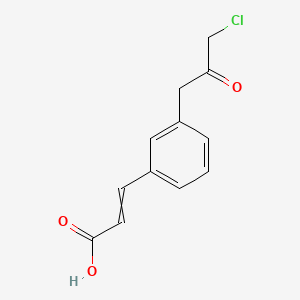
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid is a boronic acid derivative that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an amino group, a dihydroxyphenyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to introduce the boronic acid group. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of the hydroboration reaction makes it suitable for industrial applications, where large quantities of the compound are required.
化学反応の分析
Types of Reactions
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.
Substitution: The amino and dihydroxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
- Boronic acid, [1-amino-2-(3,4-dihydroxyphenyl)ethyl]-, hydrochloride
Uniqueness
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid is unique due to its combination of an amino group, a dihydroxyphenyl group, and a boronic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C8H12BNO4 |
|---|---|
分子量 |
197.00 g/mol |
IUPAC名 |
[1-amino-2-(3,4-dihydroxyphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C8H12BNO4/c10-8(9(13)14)4-5-1-2-6(11)7(12)3-5/h1-3,8,11-14H,4,10H2 |
InChIキー |
QNRBUEVWLHGTEK-UHFFFAOYSA-N |
正規SMILES |
B(C(CC1=CC(=C(C=C1)O)O)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)




![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)








